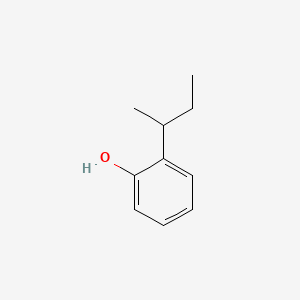
2-sec-Butylphenol
Cat. No. B1202637
Key on ui cas rn:
89-72-5
M. Wt: 150.22 g/mol
InChI Key: NGFPWHGISWUQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03933927
Procedure details


In the reaction vessel of Example 1 place 190 parts of phenol and 2.4 parts of granular aluminum. Flush with nitrogen and heat to 180°C. to form aluminum phenoxide. Cool and vent. Add 206 parts of 2,6-di-sec-butylphenol and again seal the vessel. Heat to 275°C. and stir at this temperature for 2 hours. Then pressurized with butene-1 to 1000 psig and stir the reaction mixture under these conditions for an additional 4 hours. Cool and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst. Wash with water until neutral and then distill the reaction mixture to recover o-sec-butylphenol. Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction carried out in the same manner as the foregoing. The net result is that the 2,6-di-sec-butylphenol formed in each reaction is consumed in a subsequent reaction as the donor phenol forming o-sec-butylphenol, thus, avoiding accumulation of 2,6-di-sec-butylphenol and giving higher yields of o-sec-butylphenol.




Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7](C(CC)C)[C:6]=1[OH:15])([CH2:3][CH3:4])[CH3:2].CCC=C.Cl>>[CH:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[OH:15])([CH2:3][CH3:4])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC=C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(CC)C1=C(C(=CC=C1)C(C)CC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
275 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir at this temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
again seal the vessel
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir the reaction mixture under these conditions for an additional 4 hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Cool
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash with water until neutral and
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
then distill the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover o-sec-butylphenol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The net result
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed in each reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is consumed in a subsequent reaction as the donor phenol
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
